

# Introduction: Beyond the Copper Click—The Dawn of SuFEx

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## Compound of Interest

Compound Name: *5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride*

CAS No.: 2090177-12-9

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The paradigm of "click chemistry," first conceptualized by K. B. Sharpless and colleagues in 2001, redefined chemical synthesis by focusing on a set of near-perfect, modular, and reliable reactions.<sup>[1]</sup> This philosophy prioritizes the formation of strong carbon-heteroatom bonds and has been instrumental across countless scientific disciplines.<sup>[1][2]</sup> The prototypic click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern chemistry.<sup>[1]</sup> However, the quest for new, equally robust transformations led to the development of a second-generation click reaction: Sulfur(VI) Fluoride Exchange (SuFEx).<sup>[1][3]</sup>

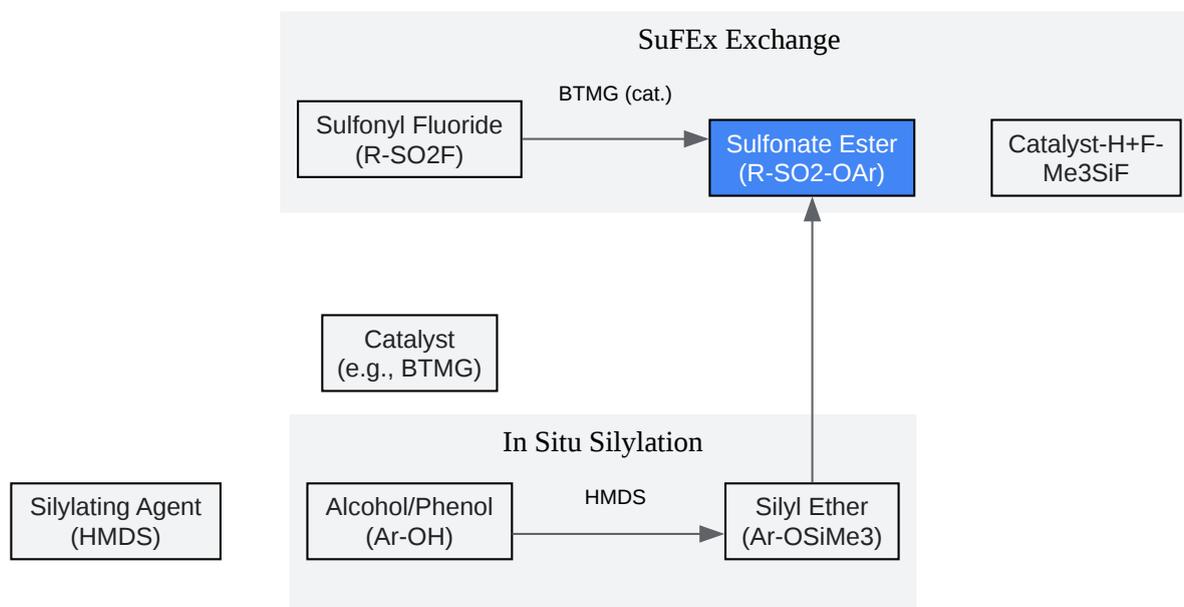
Introduced by the Sharpless group in 2014, SuFEx chemistry is centered on the unique reactivity of the hexavalent sulfur-fluorine (SVI-F) bond.<sup>[4][5]</sup> Organosulfur(VI) fluoride compounds exhibit remarkable chemical stability, resisting hydrolysis and other common reaction conditions.<sup>[4][6]</sup> Yet, this latent stability can be selectively "unlocked" under specific catalytic conditions to react with a wide range of nucleophiles, forming exceptionally stable S-O, S-N, or S-C linkages.<sup>[2][7]</sup> This duality of stability and controlled reactivity makes SuFEx an invaluable tool for researchers, scientists, and drug development professionals seeking to rapidly assemble functional molecules.<sup>[8][9]</sup>

This guide provides a technical overview of the core SuFEx reagents, their underlying reaction mechanisms, and field-proven protocols for their application in synthesis, materials science, and bioconjugation.

## The Heart of SuFEx: The S(VI)-F Bond and its Activation

The power of SuFEx chemistry hinges on the distinctive properties of the S(VI)-F bond. It is thermodynamically strong, rendering compounds like sulfonyl fluorides (-SO<sub>2</sub>F) and fluorosulfates (-OSO<sub>2</sub>F) stable to a wide array of chemical environments.<sup>[10]</sup> However, the fluoride anion is an excellent leaving group, and the highly electrophilic sulfur(VI) center is susceptible to nucleophilic attack. This "spring-loaded" reactivity can be triggered, transitioning the covalently bonded fluorine into a leaving group.<sup>[2][7]</sup>

Activation is typically achieved using catalysts such as basic tertiary amines (e.g., triethylamine), amidines (e.g., DBU), or phosphazenes.<sup>[7]</sup> More recently, the development of 'Accelerated SuFEx Click Chemistry' (ASCC) utilizes a synergistic catalytic system of a hindered guanidine base (BTMG) and a silylating agent (HMDS) to dramatically increase reaction rates and efficiency, often allowing for catalyst loadings as low as 1.0 mol%.<sup>[2][7]</sup>



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*Accelerated SuFEx (ASCC) Catalytic Pathway.*

## Core SuFEx Reagents: A Toolkit of Connective Hubs

The modularity of SuFEx chemistry stems from a series of "connective hubs"—electrophilic S(VI)-F containing molecules that can be functionalized with diverse nucleophiles.[1][11]

### Sulfuryl Fluoride (SO<sub>2</sub>F<sub>2</sub>)

Sulfuryl fluoride is a foundational, yet challenging, SuFEx hub. As a toxic, colorless gas, its handling requires specialized equipment and protocols.[12][13] It is the primary reagent for converting phenols and secondary amines into their corresponding fluorosulfates (Ar-OSO<sub>2</sub>F) and sulfamoyl fluorides (R<sub>2</sub>N-SO<sub>2</sub>F), which are themselves valuable SuFExable building blocks.[3][14]

Causality in Practice: The gaseous nature and toxicity of SO<sub>2</sub>F<sub>2</sub> have historically limited its widespread laboratory use.[10] To overcome this, researchers have developed two key strategies:

- **Solid Surrogates:** Reagents like SuFEx-IT and desmethyl SuFEx-IT serve as crystalline, bench-stable solids that release the "-SO<sub>2</sub>F" moiety upon reaction, avoiding the need to handle SO<sub>2</sub>F<sub>2</sub> gas directly.[6][14]
- **Flow Chemistry:** Generating SO<sub>2</sub>F<sub>2</sub> in situ from inexpensive precursors (e.g., SO<sub>2</sub>Cl<sub>2</sub> and KF) within a closed-loop flow reactor allows for its immediate consumption.[10][12] This approach enhances safety, minimizes waste, and dramatically accelerates reaction times, enabling the efficient modification of small molecules, peptides, and even large proteins.[12]

### Ethenesulfonyl Fluoride (ESF) and its Derivatives

ESF is a highly versatile SuFEx hub that functions as a potent Michael acceptor due to its electron-deficient  $\alpha,\beta$ -unsaturated bond.[15][16] This unique reactivity allows it to engage with a different class of nucleophiles compared to SO<sub>2</sub>F<sub>2</sub>, expanding the scope of SuFEx chemistry. ESF and its derivatives are crucial for creating  $\beta$ -aminosulfonyl fluorides and other functionalized aliphatic SuFEx hubs.[15]

## Thionyl Tetrafluoride (SOF<sub>4</sub>) and Iminosulfur Oxydifluorides

Thionyl tetrafluoride (SOF<sub>4</sub>) serves as a three-dimensional hub, enabling the creation of complex, multi-substituted sulfur(VI) centers.<sup>[1][4][17]</sup> Its reaction with primary amines yields iminosulfur oxydifluorides (RN=S(O)F<sub>2</sub>), which are pivotal intermediates.<sup>[4][18]</sup> These difluorides possess two exchangeable S-F bonds that can be substituted sequentially with different nucleophiles (e.g., phenols and amines), allowing for the rapid, modular construction of highly diverse molecular libraries from a single core.<sup>[1]</sup> This capability is particularly powerful in high-throughput drug discovery campaigns.<sup>[18]</sup> The development of biocompatible SuFEx reactions using SOF<sub>4</sub>-derived hubs that proceed in aqueous solutions has further extended their utility to bioconjugation with proteins and DNA.<sup>[11]</sup>

### Table 1: Comparison of Core SuFEx Hubs

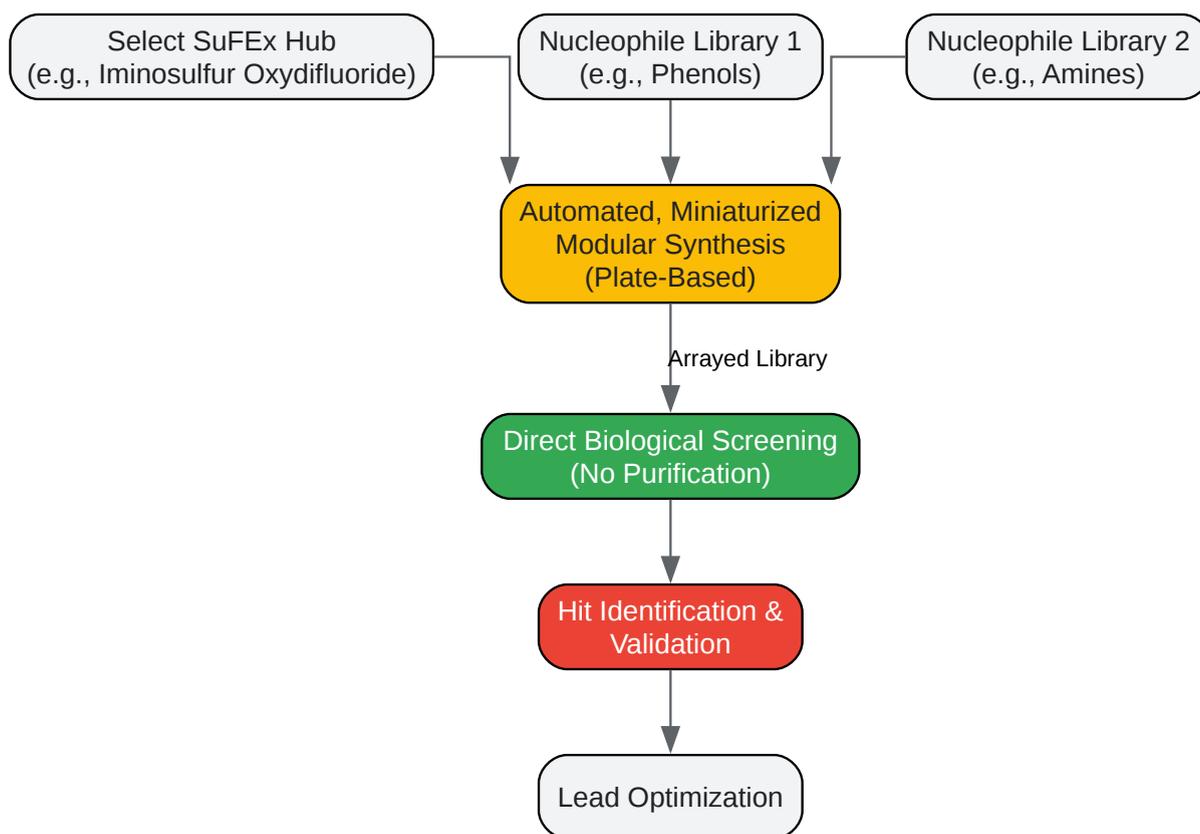
Hub Reagent	Structure	Typical Nucleophiles	Key Applications	Advantages	Limitations
Sulfuryl Fluoride	SO <sub>2</sub> F <sub>2</sub>	Phenols, Secondary Amines	Synthesis of fluorosulfates and sulfamoyl fluorides.[3][14]	Foundational reagent, inexpensive precursors.	Toxic gas, requires special handling or in situ generation.[12][13]
Ethenesulfonyl Fluoride	CH <sub>2</sub> =CHSO <sub>2</sub> F	Michael Donors (e.g., Amines, Thiols)	Synthesis of aliphatic SuFEx hubs, bioconjugation.[15][16]	Unique Michael acceptor reactivity, versatile.	Highly reactive, requires careful handling.
Iminosulfur Oxydifluoride	RN=S(O)F <sub>2</sub>	Phenols, Primary & Secondary Amines	High-throughput library synthesis, multidimensional connections.[1][18]	Two distinct, sequentially addressable S-F bonds.[1]	Derived from toxic SOF <sub>4</sub> gas.[4]
Aryl Sulfonyl Fluoride	Ar-SO <sub>2</sub> F	Alcohols, Phenols, Amines	Covalent inhibitors, chemical probes, polymer synthesis.[8][19][20]	Generally stable solids, widely available or easily synthesized.	Reactivity can be sluggish compared to other hubs.[7]

## Applications and Experimental Protocols

The reliability and modularity of SuFEx have led to its adoption in diverse fields, from materials science to chemical biology.

## Application: High-Throughput Medicinal Chemistry

The ability to rapidly and reliably connect molecular fragments makes SuFEx ideal for generating large combinatorial libraries for drug discovery.[1] The stability of the resulting linkages and the frequent biocompatibility of the reaction conditions allow for direct biological screening of reaction mixtures, often without the need for purification, significantly accelerating the hit-to-lead process.[1][18]



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*SuFEx-Enabled High-Throughput Screening Workflow.*

## Protocol 1: Synthesis of an Aryl Fluorosulfate using a Solid Reagent

This protocol describes a self-validating system for the synthesis of an aryl fluorosulfate from a phenol using desmethyl SuFEx-IT, a safer, solid alternative to gaseous SO<sub>2</sub>F<sub>2</sub>. [6]

## Materials:

- Phenol of interest (1.0 mmol, 1.0 eq.)
- Desmethyl SuFEx-IT (1.1 mmol, 1.1 eq.)
- Triethylamine (TEA) (1.5 mmol, 1.5 eq.)
- Acetonitrile (ACN), anhydrous (5 mL)
- Stir bar, round-bottom flask, nitrogen atmosphere setup

## Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 mmol) and anhydrous acetonitrile (5 mL).
- Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature. The formation of the phenoxide salt is critical for the subsequent nucleophilic attack.
- Add desmethyl SuFEx-IT (1.1 mmol) in one portion. The use of a slight excess ensures complete conversion of the starting phenol.
- Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
- Upon completion, quench the reaction with the addition of 1M HCl (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aryl fluorosulfate.

## Protocol 2: Accelerated SuFEx (ASCC) Coupling of an Alcohol and a Sulfonyl Fluoride

This protocol outlines the highly efficient coupling of an alcohol with an aryl sulfonyl fluoride using the BTMG-HMDS catalytic system.[7]

### Materials:

- Aryl sulfonyl fluoride (1.0 mmol, 1.0 eq.)
- Alcohol (primary or secondary) (1.2 mmol, 1.2 eq.)
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 mmol, 5 mol%)
- Hexamethyldisilazane (HMDS) (1.2 mmol, 1.2 eq.)
- Tetrahydrofuran (THF), anhydrous (4 mL)
- Stir bar, vial, nitrogen atmosphere setup

### Procedure:

- To a dry vial under a nitrogen atmosphere, add the aryl sulfonyl fluoride (1.0 mmol), the alcohol (1.2 mmol), and a stir bar.
- Add anhydrous THF (4 mL) and stir to dissolve the solids.
- Add HMDS (1.2 mmol) to the solution. This serves as both a water scavenger and facilitates the in situ formation of the more reactive silyl ether nucleophile.
- Add the BTMG catalyst (0.05 mmol) to initiate the reaction. The reaction is often rapid, proceeding to completion within minutes to a few hours at room temperature.
- Monitor the reaction by TLC or LC-MS. The high fidelity of the ASCC protocol often results in very clean reaction mixtures.
- Upon completion, the reaction mixture can be concentrated in vacuo.

- The residue can be directly purified by flash column chromatography, though in many cases, a simple aqueous workup followed by solvent removal may yield a product of sufficient purity. The streamlined workflow and high yields are hallmarks of this "click" protocol.

## Conclusion and Future Outlook

SuFEx click chemistry has firmly established itself as a powerful and indispensable tool in modern chemical synthesis.<sup>[1][9]</sup> Its core reagents—the connective hubs—provide a robust and modular platform for assembling complex molecules with unparalleled efficiency and reliability. The ongoing development of safer handling methods, such as flow chemistry and solid surrogates for hazardous gases, is making this chemistry more accessible than ever.<sup>[6]</sup> <sup>[12]</sup> Future advancements will likely focus on expanding the toolkit of SuFExable hubs, developing stereoselective SuFEx reactions, and uncovering new applications in covalent drug discovery and advanced materials, further solidifying its status as a truly "second-generation" click chemistry.<sup>[4][21]</sup>

## References

- J&K Scientific LLC. (2021, April 2).
- Serbetci, D., Marraffa, L., Natho, P., Andresini, M., & Luisi, R. (2024, September 5). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. *Synthesis*.
- Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH.
- Yan, B. (2023, July 10). SuFEx as a new generation of click chemistry: synthesis and development of linkers.
- AccessScience Editors. (2014, January). New click chemistry reaction: sulfur fluoride exchange. *AccessScience*.
- Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute.
- The growing applications of SuFEx click chemistry. (n.d.).
- Fast, safe, simple: SuFEx click chemistry goes with the flow. (2023, December 5). *ScienceLink*.
- Proteins targeted by SAFs 1–16 identified using isobaric MS/MS tagging.... (n.d.).
- Desmethyl SuFEx-IT: SO<sub>2</sub>F<sub>2</sub>-Free Synthesis and Evaluation as a Fluorosulfonylating Agent. (2024, February 22).
- The growing applications of SuFEx click chemistry. (2019, July 31). *Chemical Society Reviews* (RSC Publishing).
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SO<sub>2</sub>F<sub>2</sub>)
- Desmethyl SuFEx-IT: SO<sub>2</sub>F<sub>2</sub>-Free Synthesis and Evaluation as a Fluorosulfonyl

- Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013, April 18). PubMed.
- Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. (n.d.).
- A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. (n.d.). Research Explorer.
- Zhao, J., Klivansky, L. M., Dailing, E. A., Cappiello, J. R., Sharpless, K. B., et al. (2021, November 3). Chain-Growth Sulfur(VI)
- Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University.
- Sulfonyl fluoride. (n.d.). Wikipedia.
- Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. (2019, December 9). Thieme.
- Kitamura, S., Zheng, Q., Woehl, J. L., Solania, A., Chen, E., et al. (2020, June 1). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. UC San Diego Health.
- Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024, March 4). Chemical Science (RSC Publishing). [\[Link\]](#)

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## Sources

- [1. jk-sci.com \[jk-sci.com\]](#)
- [2. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science \(RSC Publishing\) DOI:10.1039/D3SC05729A \[pubs.rsc.org\]](#)
- [3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience \[accessscience.com\]](#)
- [4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! \[eurekalert.org\]](#)
- [5. Click Chemistry \\* Sharpless Lab \\* The Scripps Research Institute \[sharpless.scripps.edu\]](#)
- [6. Desmethyl SuFEx-IT: SO<sub>2</sub>F<sub>2</sub>-Free Synthesis and Evaluation as a Fluorosulfonylating Agent - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. The growing applications of SuFEx click chemistry - Chemical Society Reviews \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [10. pure.uva.nl \[pure.uva.nl\]](#)
- [11. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride \(SO<sub>2</sub>F<sub>2</sub>\) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. sciencelink.net \[sciencelink.net\]](#)
- [13. Sulfuryl fluoride - Wikipedia \[en.wikipedia.org\]](#)
- [14. pubs.acs.org \[pubs.acs.org\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. Thieme E-Journals - Synthesis / Abstract \[thieme-connect.com\]](#)
- [17. research.monash.edu \[research.monash.edu\]](#)
- [18. pediatrics.ucsd.edu \[pediatrics.ucsd.edu\]](#)
- [19. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. pubs.acs.org \[pubs.acs.org\]](#)
- [21. thieme-connect.com \[thieme-connect.com\]](#)
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